molecular formula C21H20N4O2 B3749773 5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE

5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE

Cat. No.: B3749773
M. Wt: 360.4 g/mol
InChI Key: YDVMKEBZHUVLQV-HSRIELGNSA-N
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Description

5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of the phenyl ring using ethyl iodide in the presence of a base like potassium carbonate.

    Formation of the carboxylic acid: This can be done by oxidizing the corresponding aldehyde or alcohol using oxidizing agents like potassium permanganate.

    Condensation with 3-phenyl-allylidene: This final step involves the condensation of the pyrazole carboxylic acid with 3-phenyl-allylidene-hydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the phenyl ring.

    Reduction: Reduction reactions can occur at the pyrazole ring or the carboxylic acid group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE is unique due to its specific structural features, such as the presence of the ethoxy group and the pyrazole ring, which confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-2-27-18-12-10-17(11-13-18)19-15-20(24-23-19)21(26)25-22-14-6-9-16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,24)(H,25,26)/b9-6+,22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVMKEBZHUVLQV-HSRIELGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE
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5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE
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5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE
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5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE
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5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE
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5-(4-ETHOXY-PH)-2H-PYRAZOLE-3-CARBOXYLIC ACID (3-PHENYL-ALLYLIDENE)-HYDRAZIDE

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